A Technical Guide to Mal-NH-PEG10-CH2CH2COOPFP Ester: A Heterobifunctional Linker for Advanced Bioconjugation and Proteolysis Targeting Chimeras (PROTACs)
A Technical Guide to Mal-NH-PEG10-CH2CH2COOPFP Ester: A Heterobifunctional Linker for Advanced Bioconjugation and Proteolysis Targeting Chimeras (PROTACs)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mal-NH-PEG10-CH2CH2COOPFP ester is a heterobifunctional crosslinker of significant interest in the fields of bioconjugation and drug development. This guide provides a comprehensive overview of its chemical properties, a detailed, plausible synthesis protocol, and its state-of-the-art applications, with a particular focus on its role as a linker in the formation of Proteolysis Targeting Chimeras (PROTACs) for targeted protein degradation. Experimental protocols for its use in bioconjugation and the elucidation of the BRD4 degradation pathway mediated by a PROTAC utilizing this linker are presented, supplemented by quantitative data and visual diagrams to facilitate understanding and implementation in a research setting.
Introduction
Mal-NH-PEG10-CH2CH2COOPFP ester is a molecule designed with two distinct reactive moieties, a maleimide (B117702) group and a pentafluorophenyl (PFP) ester, connected by a 10-unit polyethylene (B3416737) glycol (PEG) spacer. This architecture allows for the sequential or simultaneous conjugation of two different biomolecules, typically a thiol-containing molecule to the maleimide and an amine-containing molecule to the PFP ester. The hydrophilic PEG chain enhances the solubility and bioavailability of the resulting conjugate, making it a valuable tool in the development of antibody-drug conjugates (ADCs) and, more recently, PROTACs.
Chemical Properties and Data Presentation
The key quantitative data for Mal-NH-PEG10-CH2CH2COOPFP ester are summarized in the table below.
| Property | Value | Reference |
| Full Chemical Name | Maleimide-amino-polyethylene glycol(10)-propionyl-pentafluorophenyl ester | [1](2) |
| Molecular Formula | C₃₆H₅₁F₅N₂O₁₅ | [1](2) |
| Molecular Weight | 846.79 g/mol | [1](2) |
| Appearance | White to off-white solid or viscous oil | [3](3) |
| Solubility | Soluble in DMSO, DMF, dichloromethane (B109758) | [3](3) |
| Storage Conditions | -20°C, protect from moisture | [4](5) |
Synthesis Protocol
While a specific, publicly available, step-by-step synthesis protocol for Mal-NH-PEG10-CH2CH2COOPFP ester is not readily found, a plausible and detailed synthetic route can be constructed based on established organic chemistry principles. This proposed three-step synthesis starts from commercially available Maleimide-PEG10-Amine.
Step 1: Reaction of Maleimide-PEG10-Amine with Succinic Anhydride (B1165640)
The first step involves the reaction of the primary amine of Maleimide-PEG10-Amine with succinic anhydride to form a carboxylic acid-terminated intermediate.
-
Materials: Maleimide-PEG10-Amine, Succinic Anhydride, Anhydrous Dichloromethane (DCM), Triethylamine (B128534) (TEA).
-
Procedure:
-
Dissolve Maleimide-PEG10-Amine (1 equivalent) in anhydrous DCM.
-
Add triethylamine (1.1 equivalents) to the solution and stir.
-
Add a solution of succinic anhydride (1.2 equivalents) in anhydrous DCM dropwise to the reaction mixture at room temperature.
-
The reaction of the amine with the anhydride proceeds via a ring-opening amidation to form a succinamic acid derivative.[6]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, wash the reaction mixture with a mild aqueous acid (e.g., 0.1 M HCl) to remove excess triethylamine and unreacted succinic anhydride.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Maleimide-NH-PEG10-CH2CH2COOH.
-
Step 2: Purification of the Carboxylic Acid Intermediate
-
Procedure: Purify the crude product from Step 1 by flash column chromatography on silica (B1680970) gel using a gradient of methanol (B129727) in dichloromethane to yield the pure carboxylic acid intermediate.
Step 3: Activation of the Carboxylic Acid with Pentafluorophenyl Trifluoroacetate (B77799) (PFP-TFA)
The final step is the activation of the terminal carboxylic acid to a PFP ester.
-
Materials: Maleimide-NH-PEG10-CH2CH2COOH, Pentafluorophenyl trifluoroacetate (PFP-TFA), Anhydrous N,N-Dimethylformamide (DMF), Diisopropylethylamine (DIPEA).
-
Procedure:
-
Dissolve the purified Maleimide-NH-PEG10-CH2CH2COOH (1 equivalent) in anhydrous DMF.
-
Add DIPEA (2 equivalents) to the solution and cool to 0°C.
-
Add pentafluorophenyl trifluoroacetate (1.5 equivalents) dropwise to the cooled solution. PFP-TFA is an effective reagent for the one-step activation of carboxylic acids to their corresponding PFP esters.[7]
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the final product, Mal-NH-PEG10-CH2CH2COOPFP ester.
-
Caption: Plausible synthetic workflow for Mal-NH-PEG10-CH2CH2COOPFP ester.
Applications in Bioconjugation and PROTACs
The heterobifunctional nature of Mal-NH-PEG10-CH2CH2COOPFP ester makes it a versatile tool for crosslinking biomolecules.
-
Antibody-Drug Conjugates (ADCs): The maleimide group can react with free thiols on a partially reduced antibody, while the PFP ester can be conjugated to an amine-containing cytotoxic drug.
-
PROTACs: This linker is particularly valuable in the synthesis of PROTACs. A PROTAC is a chimeric molecule that brings a target protein into close proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[8] The Mal-NH-PEG10-CH2CH2COOPFP ester can be used to connect a ligand that binds to the target protein with a ligand that recruits an E3 ligase.
Experimental Protocol: General Bioconjugation
This protocol describes a general two-step procedure for conjugating an amine-containing molecule and a thiol-containing molecule using Mal-NH-PEG10-CH2CH2COOPFP ester.
Materials:
-
Amine-containing molecule (e.g., a peptide or small molecule drug)
-
Thiol-containing molecule (e.g., a protein with a free cysteine)
-
Mal-NH-PEG10-CH2CH2COOPFP ester
-
Anhydrous DMSO or DMF
-
Phosphate Buffered Saline (PBS), pH 7.2-7.5
-
Quenching reagent (e.g., Tris or glycine (B1666218) for the PFP ester reaction, cysteine or 2-mercaptoethanol (B42355) for the maleimide reaction)
-
Desalting column or dialysis equipment
Procedure:
Step 1: Reaction with the Amine-Containing Molecule
-
Dissolve the amine-containing molecule in PBS at a concentration of 1-5 mg/mL.
-
Dissolve Mal-NH-PEG10-CH2CH2COOPFP ester in DMSO or DMF to prepare a 10-50 mM stock solution.
-
Add a 5- to 20-fold molar excess of the linker stock solution to the protein solution. The PFP ester reacts with primary amines at a pH of 7-9 to form a stable amide bond.[4]
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
Remove the excess, unreacted linker using a desalting column or dialysis against PBS.
Step 2: Reaction with the Thiol-Containing Molecule
-
Dissolve the thiol-containing molecule in PBS. If the protein contains disulfide bonds, they may need to be reduced first using a reducing agent like TCEP, followed by removal of the reducing agent.
-
Add the maleimide-activated molecule from Step 1 to the thiol-containing molecule solution. The maleimide group reacts with sulfhydryl groups at pH 6.5-7.5 to form a stable thioether bond.[4]
-
Incubate the reaction for 1-2 hours at room temperature.
-
Quench any unreacted maleimide groups by adding a small molecule thiol like cysteine.
-
Purify the final conjugate using size-exclusion chromatography or another appropriate purification method.
Application in PROTACs: BRD4 Degradation
A key application of this linker is in the synthesis of PROTACs targeting the bromodomain-containing protein 4 (BRD4), a transcriptional coactivator implicated in cancer. A PROTAC can be constructed by linking a BRD4 inhibitor (e.g., JQ1) to an E3 ligase ligand (e.g., pomalidomide, which binds to Cereblon (CRBN), a component of the E3 ubiquitin ligase complex).
Experimental Workflow for Evaluating a BRD4-Targeting PROTAC:
-
Synthesis of the PROTAC: Synthesize the PROTAC by conjugating the BRD4 ligand and the E3 ligase ligand using the Mal-NH-PEG10-CH2CH2COOPFP ester.
-
Cell Culture: Culture a cancer cell line that expresses high levels of BRD4 (e.g., certain leukemia or breast cancer cell lines).
-
PROTAC Treatment: Treat the cells with varying concentrations of the synthesized PROTAC.
-
Western Blot Analysis: After a defined incubation period (e.g., 2, 4, 8, 24 hours), lyse the cells and perform a western blot to quantify the levels of BRD4 protein. A successful PROTAC will induce a dose- and time-dependent decrease in BRD4 protein levels.
-
Proteasome Inhibition Control: As a control, co-treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132). Inhibition of the proteasome should rescue the degradation of BRD4, confirming that the observed protein loss is due to proteasomal degradation.
-
Downstream Effects: Analyze the downstream effects of BRD4 degradation, such as the downregulation of BRD4 target genes like c-MYC, and assess the impact on cell proliferation and apoptosis.
Caption: Experimental workflow for the synthesis and evaluation of a BRD4-targeting PROTAC.
Signaling Pathway: PROTAC-Mediated BRD4 Degradation
The following diagram illustrates the signaling pathway of BRD4 degradation induced by a PROTAC molecule.
Caption: PROTAC-mediated degradation pathway of BRD4.
Conclusion
Mal-NH-PEG10-CH2CH2COOPFP ester is a powerful and versatile heterobifunctional linker with significant applications in modern drug discovery and development. Its well-defined structure, with distinct reactive ends and a solubilizing PEG spacer, makes it an ideal tool for constructing complex biomolecular conjugates, including ADCs and PROTACs. The ability to induce the targeted degradation of disease-relevant proteins, such as BRD4, opens up new therapeutic avenues that are not accessible with traditional small-molecule inhibitors. The detailed protocols and conceptual diagrams provided in this guide are intended to equip researchers with the necessary knowledge to effectively utilize this important chemical tool in their own research endeavors.
References
- 1. reaction mechanism - Product of primary amine and acid anhydride - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. purepeg.com [purepeg.com]
- 3. Mal-PEG-NH2 [nanosoftpolymers.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 6. Amine Responsive Poly(lactic acid) (PLA) and Succinic Anhydride (SAh) Graft-Polymer: Synthesis and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US6562944B1 - Amide library formation using a âby-product-freeâ activation/coupling sequence - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
